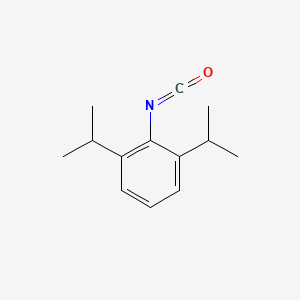

2,6-Diisopropylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUFNKALUGDEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051959 | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28178-42-9 | |

| Record name | 2-Isocyanato-1,3-bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-isocyanato-1,3-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3446A37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diisopropylphenyl Isocyanate from 2,6-Diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-diisopropylphenyl isocyanate from its precursor, 2,6-diisopropylaniline (B50358). The document details both the prevalent phosgene-based methodologies and touches upon potential phosgene-free alternatives. It is designed to equip researchers and professionals in the field of drug development and chemical synthesis with the necessary information to understand and potentially replicate these procedures.

Phosgene-Based Synthesis: A Reliable and Common Approach

The most established method for the synthesis of aryl isocyanates, including the sterically hindered this compound, involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). This method is widely applicable and can be adapted for both laboratory and industrial scales.

Reaction Principle

The fundamental reaction involves the treatment of 2,6-diisopropylaniline with phosgene or a phosgene equivalent in the presence of a base. The aniline (B41778) nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which upon elimination of hydrogen chloride, yields the final isocyanate product. The bulky isopropyl groups on the aniline ring can influence the reaction kinetics, potentially requiring more forcing conditions compared to less hindered anilines.

Experimental Protocol using Triphosgene

While direct use of phosgene gas is hazardous, triphosgene offers a safer alternative for laboratory-scale synthesis. The following is a generalized experimental protocol based on common procedures for the synthesis of aromatic isocyanates.

Materials and Equipment:

-

2,6-Diisopropylaniline

-

Triphosgene

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (Et3N) or other suitable non-nucleophilic base

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with a solution of 2,6-diisopropylaniline in anhydrous dichloromethane.

-

Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of the aniline at a controlled temperature, typically 0 °C to room temperature.

-

Base Addition: After the addition of triphosgene, a solution of triethylamine in anhydrous dichloromethane is added dropwise to the reaction mixture. The base scavenges the HCl gas produced during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylammonium (B8662869) hydrochloride salt and other aqueous-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aromatic isocyanates using triphosgene. It is important to note that specific yields for this compound may vary and optimization of the reaction conditions is often necessary.

| Parameter | Value | Reference |

| Molar Ratio (Aniline:Triphosgene:Base) | 1 : 0.35-0.4 : 2.1-3.0 | [1][2] |

| Solvent | Dichloromethane (DCM) | [1][2] |

| Reaction Temperature | 0 °C to reflux | [2] |

| Reaction Time | 2 - 16 hours | [2] |

| Typical Yield | 50 - 90% (general for aromatic isocyanates) | [2] |

| Purity | >97% (after distillation) | [3] |

Visualization of the Phosgene-Based Synthesis

Caption: Phosgene-based synthesis of this compound.

Phosgene-Free Synthetic Routes: Towards Greener Chemistry

Concerns over the high toxicity of phosgene have driven the development of alternative, "phosgene-free" methods for the synthesis of isocyanates.[4] These methods often involve the use of less hazardous reagents and are gaining increasing attention in both academic and industrial research.

Synthesis via Carbonyl Sources like Diphenyl Carbonate

One promising phosgene-free approach involves the reaction of amines with a carbonyl source, such as diphenyl carbonate (DPC).[5] This method typically requires a catalyst and elevated temperatures to proceed efficiently. The reaction is believed to proceed through a carbamate (B1207046) intermediate, which then thermally decomposes to the isocyanate and phenol.

A general representation of this process is the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to yield the organic isocyanate.[6]

Challenges and Outlook

While phosgene-free routes are conceptually attractive, their application to sterically hindered anilines like 2,6-diisopropylaniline can be challenging. The bulky isopropyl groups may hinder the approach of the carbonyl source to the nitrogen atom, requiring more active catalysts or harsher reaction conditions. Further research and development are needed to establish efficient and scalable phosgene-free protocols for the synthesis of this compound.

Visualization of a Phosgene-Free Pathway

Caption: Phosgene-free synthesis via diphenyl carbonate.

Characterization of this compound

Proper characterization of the final product is crucial to ensure its purity and identity. The following table lists key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 28178-42-9 | [2][7] |

| Molecular Formula | C13H17NO | [2][7] |

| Molecular Weight | 203.28 g/mol | [2][7] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 117 °C at 10 mmHg | [2][7] |

| Density | 0.951 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.519 | [2][7] |

Spectroscopic data is essential for structural confirmation. While a specific experimental spectrum for the synthesized product is ideal, typical spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons and the characteristic septet and doublet for the isopropyl groups.

-

¹³C NMR: Resonances for the aromatic carbons, the isopropyl carbons, and the highly deshielded isocyanate carbon.

-

IR Spectroscopy: A strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically in the range of 2250-2280 cm⁻¹.

Safety Considerations

Both phosgene-based and phosgene-free synthetic methods involve hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.

-

2,6-Diisopropylaniline: Is a toxic compound.

-

Triphosgene: Is a corrosive and toxic solid that releases phosgene upon heating or in the presence of nucleophiles.

-

Phosgene: Is an extremely toxic gas.

-

This compound: Isocyanates are known respiratory and skin sensitizers.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Emergency procedures should be in place before commencing any experimental work.

Conclusion

The synthesis of this compound from 2,6-diisopropylaniline is most reliably achieved using phosgene or its safer surrogate, triphosgene. This method, while requiring careful handling of hazardous materials, provides a well-established route to the desired product. The development of efficient and practical phosgene-free alternatives, particularly for sterically demanding substrates, remains an active area of research. This guide provides the foundational knowledge for professionals to approach the synthesis of this important chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 97 28178-42-9 [sigmaaldrich.com]

- 3. 2,6-二异丙基苯异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 7. This compound | 28178-42-9 [chemicalbook.com]

An In-depth Technical Guide to the Formation of 2,6-Diisopropylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,6-diisopropylphenyl isocyanate, a sterically hindered aromatic isocyanate with significant applications in organic synthesis and materials science. The document details the core mechanisms of formation, including phosgene-based and non-phosgene methodologies. Emphasis is placed on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying chemical transformations to aid researchers in the practical application of these synthetic strategies.

Introduction

This compound is a valuable reagent characterized by the bulky isopropyl groups flanking the isocyanate functionality. This steric hindrance imparts unique reactivity, making it a crucial building block in the synthesis of specialized polymers, agrochemicals, and as a ligand in coordination chemistry. Understanding the various synthetic pathways to this compound is essential for its efficient and safe production in a laboratory or industrial setting. This guide explores the most common and effective methods for its preparation.

Phosgene-Based Synthesis

The reaction of the corresponding primary amine, 2,6-diisopropylaniline (B50358), with phosgene (B1210022) or a phosgene equivalent is a traditional and often high-yielding method for the synthesis of this compound. Due to the extreme toxicity of phosgene gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly employed.

Mechanism of Formation using Triphosgene

The reaction proceeds through the initial formation of a carbamoyl (B1232498) chloride intermediate from the reaction of 2,6-diisopropylaniline with phosgene (generated in situ from triphosgene). Subsequent elimination of hydrogen chloride yields the final isocyanate product. A base, typically a tertiary amine like triethylamine (B128534), is used to neutralize the HCl produced during the reaction.

Caption: Phosgenation of 2,6-diisopropylaniline using triphosgene.

Experimental Protocol: Synthesis from 2,6-Diisopropylaniline and Triphosgene

This protocol is a general procedure adapted from the synthesis of other aryl isocyanates and should be optimized for the specific substrate.[1][2][3]

-

Materials:

-

2,6-Diisopropylaniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diisopropylaniline (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred aniline solution at 0 °C.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Aniline:Triphosgene:Base) | 1 : 0.4 : 2.2 | [1][2] |

| Solvent | Dichloromethane (DCM) | [1][2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 2 - 4 hours | [2] |

| Typical Yield | 50 - 60% (for other anilines) | [2] |

Non-Phosgene Synthetic Routes

Due to the hazards associated with phosgene and its derivatives, several non-phosgene routes for the synthesis of isocyanates have been developed. These methods often involve rearrangement reactions.

Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas.[4] The acyl azide can be prepared from the corresponding carboxylic acid or acyl chloride.

The reaction is believed to be a concerted process where the R-group migrates to the nitrogen atom as nitrogen gas is eliminated, forming the isocyanate directly.[4]

Caption: Curtius rearrangement for this compound synthesis.

This is a general procedure and requires optimization.[5][6]

-

Materials:

-

2,6-Diisopropylbenzoyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene (B28343)

-

Benzyl (B1604629) alcohol (for trapping the isocyanate, optional)

-

-

Procedure:

-

Preparation of Acyl Azide: In a round-bottom flask, dissolve 2,6-diisopropylbenzoyl chloride (1.0 eq.) in anhydrous acetone (B3395972) or toluene. Cool the solution to 0 °C. Add a solution of sodium azide (1.1 eq.) in a minimal amount of water dropwise. Stir vigorously at 0 °C for 1-2 hours.

-

Work-up for Acyl Azide: Extract the acyl azide with toluene. Wash the organic layer with cold water and brine, then dry over anhydrous Na₂SO₄. Caution: Acyl azides are potentially explosive and should be handled with care.

-

Curtius Rearrangement: Heat the dried toluene solution of the acyl azide at 80-110 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Isolation: After the reaction is complete, the toluene can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation. Alternatively, the isocyanate can be trapped in situ by adding an alcohol like benzyl alcohol to form a stable carbamate (B1207046).[6]

-

| Parameter | Value | Reference |

| Starting Material | 2,6-Diisopropylbenzoyl chloride | |

| Reagent | Sodium Azide | [5] |

| Solvent | Toluene | [5] |

| Rearrangement Temp. | 80 - 110 °C | [5] |

| Typical Yield | Varies depending on substrate and conditions |

Hofmann Rearrangement

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom, via an isocyanate intermediate. For the synthesis of this compound, the starting material would be 2,6-diisopropylbenzamide.

The primary amide is treated with bromine and a strong base to form an N-bromoamide intermediate. Deprotonation followed by rearrangement leads to the formation of the isocyanate.

Caption: Hofmann rearrangement for this compound synthesis.

This is a generalized protocol.

-

Materials:

-

2,6-Diisopropylbenzamide

-

Bromine (Br₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Organic solvent (e.g., dioxane)

-

-

Procedure:

-

Prepare a solution of sodium hypobromite (B1234621) by adding bromine (1.1 eq.) to a cold solution of sodium hydroxide (4.0 eq.) in water.

-

Dissolve 2,6-diisopropylbenzamide (1.0 eq.) in a suitable solvent like dioxane and cool in an ice bath.

-

Slowly add the cold sodium hypobromite solution to the amide solution.

-

After the addition, warm the reaction mixture to 50-80 °C and stir for 1-2 hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude isocyanate, which can be purified by vacuum distillation.

-

Thermolysis of Carbamates

A non-phosgene route that is gaining industrial interest is the thermal decomposition of carbamates.[7][8] This method involves two main steps: the formation of a carbamate from 2,6-diisopropylaniline and a carbonyl source (like dimethyl carbonate or urea), followed by the thermolysis of the carbamate to yield the isocyanate and an alcohol, which can often be recycled.[9]

Caption: Two-step synthesis of this compound via carbamate thermolysis.

Characterization Data

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data Summary

| Technique | Key Features and Expected Values | Reference |

| IR Spectroscopy | Strong, sharp absorption band for the isocyanate (-N=C=O) group around 2275-2250 cm⁻¹. | [10] |

| ¹H NMR | Signals corresponding to the aromatic protons and the isopropyl protons. The methine proton of the isopropyl group will appear as a septet, and the methyl protons as a doublet. | [11] |

| ¹³C NMR | A characteristic signal for the isocyanate carbon (-N=C=O) in the range of 120-130 ppm. Signals for the aromatic carbons and the isopropyl carbons will also be present. The aromatic carbon attached to the isocyanate group will be deshielded. | [11][12] |

| Mass Spectrometry | The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the molecular weight of this compound (C₁₃H₁₇NO, MW: 203.28 g/mol ). | [11] |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The choice of method will depend on factors such as the scale of the reaction, available starting materials, and safety considerations. While the phosgene-based route using triphosgene is a well-established method, non-phosgene alternatives like the Curtius and Hofmann rearrangements, as well as carbamate thermolysis, offer safer and greener options. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to select and implement the most suitable synthetic strategy for their specific needs. Further optimization of the provided general protocols for the target molecule is recommended to achieve optimal yields and purity.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. butlerov.com [butlerov.com]

- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C13H17NO | CID 92259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of 2,6-Diisopropylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-diisopropylphenyl isocyanate. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data and methodologies for the identification and analysis of this compound.

Introduction

This compound (C₁₃H₁₇NO) is an organic compound featuring a bulky diisopropylphenyl group attached to an isocyanate functional group.[1] This steric hindrance imparted by the two isopropyl groups influences its reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is essential for its application in synthesis, quality control, and various research and development endeavors. This guide covers its characterization by Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 203 | Major | [M]⁺ (Molecular Ion) |

| 188 | Top Peak | [M - CH₃]⁺ |

| 146 | 2nd Highest | [M - C₃H₇ - CH₃]⁺ or [M - C₄H₁₀]⁺ |

Table 1: Mass Spectrometry Data for this compound.[1]

Experimental Protocol

Instrumentation : Gas Chromatograph-Mass Spectrometer (GC-MS) Ionization Mode : Electron Ionization (EI) at 70 eV Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC inlet. GC Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) to separate it from any impurities. A temperature program is employed to ensure efficient separation. Mass Analysis : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region typical for isocyanates.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2275-2250 | Isocyanate (-N=C=O) | Asymmetric stretch |

| ~2965 | C-H | Stretch (in isopropyl groups) |

| ~1465 | C-H | Bend (in isopropyl groups) |

| ~1385 | C-H | Bend (in isopropyl groups) |

Table 2: Key Infrared Absorption Bands for this compound.

Experimental Protocol

Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory. A Bruker Tensor 27 FT-IR or similar instrument can be used.[1] Sample Preparation : As this compound is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, ensuring good contact.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Data Presentation

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | m | 3H | Ar-H |

| ~3.45 | septet | 2H | -CH(CH₃)₂ |

| ~1.25 | d | 12H | -CH(CH₃)₂ |

Table 3: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (ipso to isopropyl) |

| ~130 | Ar-C (ipso to NCO) |

| ~128 | N=C=O |

| ~124 | Ar-CH |

| ~28 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Table 4: ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocol

Instrumentation : A 300 MHz or higher field NMR spectrometer. Sample Preparation :

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm). Data Acquisition :

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 16-64 scans are co-added.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

The FIDs are Fourier transformed to generate the respective NMR spectra.

References

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2,6-Diisopropylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-diisopropylphenyl isocyanate. This document outlines the characteristic spectral features of this compound, offers a detailed experimental protocol for obtaining its FT-IR spectrum, and presents a logical workflow for spectral analysis.

Introduction to this compound

This compound is an aromatic isocyanate compound with the chemical formula C₁₃H₁₇NO.[1] It is a clear, colorless to slightly yellow liquid at room temperature.[2] Its molecular structure, featuring a bulky diisopropylphenyl group attached to the highly reactive isocyanate functional group (-N=C=O), makes it a valuable reagent in organic synthesis, particularly in the formation of ureas, urethanes, and other carbamoyl (B1232498) derivatives. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.

FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent of these is the strong, sharp absorption band of the isocyanate group.

Key Spectral Features:

-

Isocyanate (-N=C=O) Stretching: The most characteristic feature in the FT-IR spectrum of any isocyanate is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.[3] For this compound, this peak is observed in the 2250-2285 cm⁻¹ region.[3][4]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring give rise to absorption bands just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹.[5][6]

-

Aliphatic C-H Stretching: The isopropyl groups contribute to strong absorption bands resulting from the stretching of their C-H bonds. These are typically observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.[5][6]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium to weak absorption bands in the 1400-1600 cm⁻¹ region.[5][6]

-

C-H Bending: Bending vibrations of the C-H bonds in both the aromatic ring and the isopropyl groups result in various absorption bands in the fingerprint region (below 1500 cm⁻¹).

Quantitative Data Presentation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound. The precise peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2270 | Strong, Sharp | Asymmetric Stretch | Isocyanate (-N=C=O) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 3000 | Strong | C-H Stretch | Aliphatic (Isopropyl) |

| 1580 - 1600 | Medium - Weak | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | Medium | C=C Stretch | Aromatic Ring |

| 1360 - 1385 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |

| 675 - 900 | Medium - Strong | C-H Out-of-plane Bend | Aromatic |

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for acquiring the FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or similar, equipped with a Diamond or Germanium ATR accessory.[7]

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the liquid sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample using the same parameters (number of scans and resolution) as the background measurement.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the this compound from the ATR crystal using a suitable solvent and a soft wipe.

-

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the FT-IR spectrum of this compound.

Caption: A flowchart outlining the key stages of FT-IR spectral analysis for this compound.

Signaling Pathways and Reactivity

In the context of this compound, the concept of "signaling pathways" is more appropriately interpreted as "reaction pathways." The isocyanate group is highly electrophilic and readily reacts with nucleophiles. FT-IR spectroscopy is an invaluable tool for monitoring these reactions in real-time.

The primary reaction pathway involves the nucleophilic attack on the carbonyl carbon of the isocyanate group. This can be illustrated with the following generalized reaction scheme:

Caption: A simplified diagram showing the reaction of this compound with a nucleophile.

By monitoring the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ and the appearance of new peaks corresponding to the product (e.g., N-H and C=O stretches of a urethane or urea), the progress and kinetics of the reaction can be accurately determined.[3]

References

In-Depth Technical Guide: ¹H and ¹³C NMR Data for 2,6-Diisopropylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,6-diisopropylphenyl isocyanate. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors where the structural elucidation and characterization of this compound are critical.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. This information is crucial for the verification of the molecule's structure and purity.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.15 - 7.30 | Multiplet | 3H | - | Aromatic CH |

| ~3.20 | Septet | 2H | ~6.9 | Isopropyl CH |

| ~1.25 | Doublet | 12H | ~6.9 | Isopropyl CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148.5 | Aromatic C (C2, C6) |

| ~130.0 | Isocyanate (NCO) |

| ~128.0 | Aromatic C (C4) |

| ~124.0 | Aromatic C (C3, C5) |

| ~123.5 | Aromatic C (C1) |

| ~28.5 | Isopropyl CH |

| ~23.5 | Isopropyl CH₃ |

Note: The assignment of quaternary carbons is based on expected chemical shifts and may require 2D NMR techniques for unambiguous confirmation.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.

-

The solution is transferred into a 5 mm NMR tube, ensuring a sufficient sample height for proper shimming.

Instrumentation and Data Acquisition:

-

NMR spectra are typically recorded on a high-resolution spectrometer operating at a proton frequency of 300 MHz or higher.

-

The instrument is tuned and the magnetic field is shimmed on the sample to achieve optimal homogeneity and resolution.

-

For ¹H NMR: A standard single-pulse experiment is utilized. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Logical workflow for NMR analysis.

A Comprehensive Technical Guide to 2,6-Diisopropylphenyl Isocyanate for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, Reactivity, and Biological Relevance of a Key Synthetic Building Block.

Introduction

2,6-Diisopropylphenyl isocyanate is a sterically hindered aromatic isocyanate that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the bulky isopropyl groups flanking the isocyanate functionality, impart distinct reactivity and properties to its derivatives. This technical guide provides a thorough examination of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in the context of medicinal chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] The presence of the bulky diisopropylphenyl group significantly influences its physical properties and reactivity. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO | [2][3] |

| Molecular Weight | 203.28 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 117 °C @ 10 mmHg | [1] |

| Density | 0.951 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.519 | [1] |

| Solubility | Insoluble in water. | [4] |

| Stability | Moisture sensitive. | |

| Reactivity | Reacts with water, amines, alcohols, and other nucleophiles. | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 2,6-diisopropylaniline (B50358) with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to gaseous phosgene.[6]

Experimental Protocol: Synthesis from 2,6-Diisopropylaniline and Triphosgene

This protocol is adapted from general procedures for the synthesis of aryl isocyanates from anilines.

Materials:

-

2,6-Diisopropylaniline

-

Triphosgene

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere, dissolve 2,6-diisopropylaniline (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq.) in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the stirred solution of 2,6-diisopropylaniline via the dropping funnel.

-

After the addition of triphosgene is complete, slowly add triethylamine (2.1-2.5 eq.) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Upon completion, the reaction mixture is typically filtered to remove triethylamine hydrochloride salts.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of this compound.

Chemical Reactivity and Key Experimental Protocols

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The steric hindrance provided by the two isopropyl groups in this compound modulates its reactivity, making it less prone to dimerization and polymerization compared to unhindered isocyanates.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is a facile and high-yielding method to produce sterically hindered N,N'-disubstituted ureas. These urea (B33335) derivatives are of interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[6]

This protocol is a general procedure for the synthesis of unsymmetrical ureas.

Materials:

-

This compound

-

Primary or secondary amine (aryl or alkyl)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0-1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction can be monitored by TLC.

-

If a precipitate forms, the product can be isolated by filtration and washed with a cold solvent.

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Formation of a substituted urea.

Reaction with Alcohols to Form Carbamates

The reaction of this compound with alcohols or phenols yields carbamates (urethanes). Due to the steric hindrance of the isocyanate, this reaction is generally slower than the reaction with amines and often requires a catalyst.[5]

This protocol outlines a catalyzed procedure for carbamate (B1207046) synthesis.

Materials:

-

This compound

-

Alcohol or phenol (B47542)

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL) or a strong non-nucleophilic base like DBU)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and the catalyst (0.01-0.1 eq.) in the anhydrous solvent.

-

Heat the solution to a suitable temperature (e.g., 60-80 °C).

-

Slowly add this compound (1.0-1.1 eq.) to the stirred solution.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC or IR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

The workup procedure typically involves washing the reaction mixture with dilute acid (if a basic catalyst is used) and brine, followed by drying the organic layer.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Catalyzed synthesis of a carbamate.

Applications in Drug Development and Medicinal Chemistry

The isocyanate functionality is a versatile tool in drug discovery for the synthesis of ureas and carbamates, which are common motifs in biologically active molecules.[6] The 2,6-diisopropylphenyl moiety is often incorporated into drug candidates to enhance metabolic stability and to introduce specific steric bulk that can improve binding affinity and selectivity for a target protein.

While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its derivatives, particularly ureas, are known to act as inhibitors of various enzymes, such as kinases.[7][8] For instance, many kinase inhibitors feature a urea or amide linkage that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The bulky 2,6-diisopropylphenyl group can occupy hydrophobic pockets and contribute to the overall binding affinity.

The primary biological relevance of isocyanates stems from their high reactivity towards nucleophilic functional groups present in biomolecules, such as the amine groups in lysine (B10760008) residues and the hydroxyl groups in serine and threonine residues of proteins. This reactivity is the basis for both their utility in bioconjugation and their potential toxicity.

References

- 1. This compound 97 28178-42-9 [sigmaaldrich.com]

- 2. This compound | C13H17NO | CID 92259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 5. poliuretanos.net [poliuretanos.net]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

steric effects of the diisopropylphenyl group in isocyanate reactions

An In-depth Technical Guide: Steric Effects of the 2,6-Diisopropylphenyl Group in Isocyanate Reactions

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the isocyanate group (-N=C=O) is fundamental to a vast range of chemical transformations, most notably in the synthesis of polyurethanes. However, modulating this reactivity is crucial for achieving selectivity, controlling reaction rates, and minimizing side reactions. The introduction of bulky substituents on the aromatic ring of an aryl isocyanate provides a powerful tool for steric control. This technical guide delves into the profound steric effects exerted by the 2,6-diisopropylphenyl group on isocyanate reactions, offering insights into reaction kinetics, catalytic requirements, and experimental design.

The 2,6-diisopropylphenyl isocyanate is characterized by two bulky isopropyl groups flanking the isocyanate functionality. This structural feature creates significant steric hindrance around the electrophilic carbon atom of the isocyanate group, fundamentally altering its accessibility to nucleophiles.[1][2][3] Consequently, its reactions are often slower and require more forcing conditions or specific catalysis compared to less hindered counterparts like phenyl isocyanate or even other aliphatic isocyanates.[1][4][5]

The Core Principle: Steric Shielding of the Electrophilic Center

The fundamental reaction of an isocyanate involves the nucleophilic attack on the central carbon atom of the -N=C=O group. The bulky isopropyl groups on the 2 and 6 positions of the phenyl ring act as "steric shields," physically obstructing the trajectory of an incoming nucleophile. This obstruction raises the activation energy of the reaction, leading to a significant decrease in reaction rates.[6]

Caption: Steric shielding of the isocyanate carbon by bulky diisopropyl groups.

Quantitative Impact on Reaction Kinetics

While specific kinetic data for this compound is not extensively documented in comparative studies, the general principles of steric hindrance are well-established. Aromatic isocyanates are typically more reactive than aliphatic ones due to electronic effects, but large ortho-substituents can reverse this trend.[1] For instance, the reaction rate of sterically hindered isocyanates like isophorone (B1672270) diisocyanate (IPDI) is known to be significantly lower than that of less hindered isocyanates like hexamethylene diisocyanate (HDI).[5]

| Isocyanate Type | Relative Reactivity with Primary Alcohols | Key Structural Features | Catalyst Requirement |

| Aromatic (e.g., MDI, TDI) | High | Electron-withdrawing aromatic ring, minimal ortho-steric hindrance. | Often not required or mild catalysis. |

| Aliphatic (e.g., HDI) | Medium | Electron-donating alkyl chain, accessible NCO group. | Catalyst typically required.[4] |

| Sterically Hindered Aromatic (e.g., 2,6-DIPPI) | Very Low | Bulky ortho-groups physically blocking the NCO group. | Strong catalyst and/or heat essential. |

| Cycloaliphatic (e.g., IPDI) | Low | Sterically hindered secondary NCO group. | Catalyst typically required.[4][5] |

Influence on Common Isocyanate Reactions

The steric bulk of the diisopropylphenyl group influences the feasibility and outcomes of various reactions.

Reaction with Alcohols (Urethane Formation)

This reaction is significantly retarded. The formation of the urethane (B1682113) linkage requires the hydroxyl group of the alcohol to approach the isocyanate carbon. With hindered secondary or tertiary alcohols, the reaction can be exceptionally challenging, often necessitating high temperatures and potent catalysts like dibutyltin (B87310) dilaurate (DBTDL).[6]

Reaction with Water (Urea Formation)

Isocyanates react with water in a multi-step process to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7][8] The resulting amine is highly nucleophilic and rapidly reacts with another isocyanate molecule to form a stable urea (B33335) linkage. The initial reaction with water is subject to the same steric limitations, making this compound more resistant to ambient moisture compared to unhindered isocyanates. This can be an advantage in formulations where moisture sensitivity is a concern.[9]

Side Reactions: Trimerization and Allophanate Formation

-

Trimerization: In the presence of certain catalysts, isocyanates can cyclotrimerize to form highly stable isocyanurate rings. The significant steric bulk of the diisopropylphenyl group can disfavor this reaction by impeding the necessary alignment of three monomer units.[10]

-

Allophanate Formation: An excess of isocyanate can react with a newly formed urethane linkage to create an allophanate. This secondary reaction is also sterically hindered and typically requires higher temperatures to proceed.[6]

Caption: Competing reaction pathways for sterically hindered isocyanates.

The Critical Role of Catalysis

To overcome the high activation energy imposed by steric hindrance, catalysis is almost always mandatory. The choice of catalyst can significantly influence reaction rates and selectivity.

-

Organotin Catalysts (e.g., DBTDL): These are highly effective Lewis acid catalysts. The tin atom is believed to coordinate with the oxygen or nitrogen of the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[4][11]

-

Tertiary Amine Catalysts (e.g., DABCO): These operate through a different mechanism, often involving the formation of a complex with the alcohol, which enhances the nucleophilicity of the hydroxyl group.[4]

-

Zirconium Complexes: These have been investigated as selective catalysts that preferentially promote the isocyanate-alcohol reaction over the isocyanate-water reaction, which is highly desirable in many coating applications.[11][12]

Caption: Lewis acid catalysis pathway for sterically hindered isocyanates.

Detailed Experimental Protocol: Reaction with a Hindered Alcohol

This protocol provides a general methodology for the catalyzed reaction of this compound with a sterically hindered secondary alcohol.

Objective: To synthesize a sterically hindered carbamate (B1207046) (urethane).

Materials:

-

This compound (1.0 eq)

-

Hindered secondary alcohol (e.g., Di-isopropyl carbinol) (1.05 eq)

-

Dibutyltin dilaurate (DBTDL) (0.1 - 1.0 mol%)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be oven or flame-dried and assembled under a positive pressure of inert gas. The solvent must be anhydrous.[6]

-

Reaction Setup:

-

In the main reaction flask, dissolve the hindered alcohol (1.05 eq) and the catalyst (e.g., DBTDL, 0.1 mol%) in the anhydrous solvent.[6]

-

Begin stirring and ensure the system remains under a positive pressure of inert gas.

-

-

Reagent Addition:

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in a small amount of the anhydrous solvent.

-

Add the isocyanate solution dropwise to the stirred alcohol/catalyst mixture over 30-60 minutes. An exotherm may be minimal due to the slow reaction rate.

-

-

Reaction Execution & Monitoring:

-

After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80°C).

-

Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy. The disappearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹ is indicative of reaction completion.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench any remaining isocyanate by adding a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization, depending on the physical properties of the resulting urethane.

-

Safety Precautions: Isocyanates are toxic, potent respiratory sensitizers, and highly reactive.[6] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles.[6] The reaction is highly sensitive to moisture.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. turkchem.net [turkchem.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eureka.patsnap.com [eureka.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 12. wernerblank.com [wernerblank.com]

An In-depth Technical Guide on the Electronic Properties of 2,6-Diisopropylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,6-diisopropylphenyl isocyanate, a key intermediate in synthetic chemistry with potential applications in drug development and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational chemistry studies on analogous aromatic isocyanates and outlines established experimental protocols for the determination of said properties. The document details the molecule's anticipated electronic structure, including its molecular orbitals, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are critical determinants of its reactivity and interaction with biological systems. Detailed computational and experimental methodologies are provided to enable researchers to further investigate this and similar compounds.

Introduction

This compound (DIPPI) is an aromatic organic compound featuring a reactive isocyanate (-N=C=O) group attached to a sterically hindered 2,6-diisopropylphenyl backbone. The bulky isopropyl groups play a significant role in modulating the electronic properties and reactivity of the isocyanate moiety, influencing its stability and selectivity in chemical reactions. Understanding the electronic landscape of DIPPI is crucial for predicting its chemical behavior, designing novel synthetic routes, and exploring its potential as a scaffold or reactive probe in drug discovery and development. This guide aims to provide a detailed analysis of these electronic properties through a combination of theoretical principles and established experimental frameworks.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| Boiling Point | 117 °C at 10 mmHg | [2][3] |

| Density | 0.951 g/mL at 25 °C | [2][3] |

| Refractive Index (n₂₀/D) | 1.519 | [2][3] |

| CAS Number | 28178-42-9 | [1][3] |

Theoretical Electronic Properties

In the absence of direct experimental measurements for many of the electronic properties of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for their prediction. The values presented in Table 2 are estimates based on DFT calculations of structurally similar aromatic isocyanates and provide a strong theoretical foundation for understanding the electronic nature of DIPPI.

| Electronic Property | Predicted Value Range | Significance in Drug Development & Research |

| Dipole Moment (μ) | 2.0 - 2.5 Debye | Influences solubility, membrane permeability, and non-covalent interactions with biological targets. The isocyanate group contributes significantly to the molecular dipole. |

| Ionization Potential (IP) | 8.0 - 9.0 eV | Relates to the energy required to remove an electron; a measure of the molecule's susceptibility to oxidation. Important for understanding metabolic stability. |

| Electron Affinity (EA) | 0.5 - 1.5 eV | Indicates the energy change upon electron addition; reflects the molecule's ability to act as an electrophile and its potential for reduction. |

| HOMO Energy | -8.5 to -9.5 eV | The Highest Occupied Molecular Orbital energy is associated with the ability to donate electrons. Crucial for understanding reactivity with electrophiles. |

| LUMO Energy | -0.5 to -1.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the ability to accept electrons. Key for predicting reactivity with nucleophiles. |

| HOMO-LUMO Gap | 7.0 - 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. This is a key parameter for assessing the molecule's stability. |

Note: These values are estimations derived from computational studies on analogous compounds and should be confirmed by specific experimental or computational analysis of this compound.

Molecular Orbital Analysis

The electronic behavior of this compound is governed by the distribution and energies of its molecular orbitals. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

-

HOMO: The HOMO is expected to be predominantly localized on the π-system of the diisopropylphenyl ring. The electron-rich aromatic ring is the primary site for electrophilic attack.

-

LUMO: The LUMO is anticipated to have significant contributions from the π* orbitals of the N=C=O group. This localization makes the carbon atom of the isocyanate group highly electrophilic and susceptible to nucleophilic attack, which is the characteristic reaction of isocyanates.

The steric hindrance provided by the two isopropyl groups in the ortho positions can influence the orientation of the isocyanate group relative to the phenyl ring, thereby affecting the overlap of the respective orbitals and fine-tuning the reactivity.

Experimental Protocols

Computational Protocol for Electronic Property Prediction

This section outlines a typical workflow for the computational analysis of this compound's electronic properties using Density Functional Theory (DFT).

-

Geometry Optimization:

-

The initial 3D structure of the molecule is built using molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, a higher-level single-point energy calculation is conducted to obtain more accurate electronic properties. A larger basis set, such as 6-311++G(d,p), is recommended.

-

From this calculation, the dipole moment, HOMO and LUMO energies, and the total electronic energy can be extracted.

-

-

Calculation of Ionization Potential and Electron Affinity:

-

Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).

-

Electron Affinity (EA): Can be estimated via Koopmans' theorem (EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the neutral molecule and its anion (ΔSCF method).

-

Experimental Determination of the Excited-State Dipole Moment via Solvatochromism

The excited-state dipole moment can be determined by studying the shift in the UV-Visible absorption spectrum of the molecule in solvents of varying polarity (solvatochromism).

-

Sample Preparation:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in a series of solvents with a wide range of dielectric constants and refractive indices (e.g., hexane, cyclohexane, diethyl ether, ethyl acetate, acetonitrile, methanol).

-

-

UV-Visible Spectroscopy:

-

Record the UV-Visible absorption spectrum for each solution using a dual-beam spectrophotometer.

-

Identify the wavelength of maximum absorbance (λ_max) for the electronic transition of interest (typically the π → π* transition).

-

-

Data Analysis:

-

Convert λ_max to wavenumbers (ν_max in cm⁻¹).

-

Plot the solvatochromic shift against a solvent polarity function, such as the Lippert-Mataga equation, to determine the change in dipole moment upon electronic excitation. This allows for the calculation of the excited-state dipole moment if the ground-state dipole moment is known.

-

Relationship Between Electronic Properties and Reactivity

The electronic properties of this compound are intrinsically linked to its chemical reactivity, which is a cornerstone of its utility in synthesis and its potential interactions in biological systems.

Conclusion

While direct experimental data on the electronic properties of this compound are sparse in the public domain, this technical guide provides a robust framework for understanding and investigating these crucial parameters. Through the application of computational chemistry and established experimental protocols, researchers can gain valuable insights into the molecule's electronic structure and reactivity. The provided methodologies and theoretical values serve as a foundation for further studies in synthetic chemistry, materials science, and drug development, enabling the rational design of new molecules and materials based on the unique characteristics of the this compound scaffold.

References

A Theoretical and Computational Guide to the Structural Elucidation of 2,6-Diisopropylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural analysis of 2,6-diisopropylphenyl isocyanate. Given the steric hindrance imposed by the ortho-diisopropylphenyl substitution, understanding the conformational landscape, electronic properties, and rotational barriers of the isocyanate group is critical for predicting its reactivity and interaction with biological targets. This document outlines the pertinent theoretical calculations, data presentation strategies, and a standardized computational workflow.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. The spatial arrangement of the bulky isopropyl groups significantly influences the geometry and reactivity of the isocyanate functional group. Theoretical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these structural nuances at the atomic level. This guide details the computational approaches to elucidate key structural parameters.

Key Structural Parameters of Interest

A thorough theoretical investigation of this compound would focus on several key quantitative descriptors that define its three-dimensional structure and energetic profile. These include:

-

Bond Lengths: The distances between bonded atoms, particularly within the isocyanate group (N=C=O) and its connection to the phenyl ring, are crucial for understanding the electronic distribution and bond strengths.

-

Bond Angles: The angles between adjacent bonds, such as the C-N=C and N=C=O angles of the isocyanate group and the C-C-C angles within the phenyl ring, dictate the local geometry.

-

Dihedral Angles: These angles describe the rotation around bonds and are paramount for understanding the conformational preferences of the isopropyl and isocyanate substituents relative to the phenyl ring. Key dihedral angles include the C-C-N=C and C-C-C-H torsions.

-

Rotational Barriers: The energy required to rotate the isocyanate group and the two isopropyl groups around their respective bonds to the phenyl ring. These barriers determine the flexibility of the molecule and the accessibility of different conformers.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the theoretical study of this compound.

3.1. Software and Hardware

-

Software: Gaussian, ORCA, or other quantum chemistry software packages are suitable for these calculations.

-

Hardware: A high-performance computing cluster is recommended for timely completion of geometry optimizations and frequency calculations, especially for larger basis sets.

3.2. Level of Theory and Basis Set

-

Density Functional Theory (DFT): DFT methods provide a good balance between accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and energy calculations.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of all atoms, including polarization and diffuse functions.[1]

3.3. Computational Steps

-

Initial Structure Generation: A 3D structure of this compound can be built using molecular modeling software. The IUPAC name is 2-isocyanato-1,3-di(propan-2-yl)benzene and its molecular formula is C₁₃H₁₇NO.[3]

-

Conformational Search: Due to the rotational freedom of the isopropyl and isocyanate groups, a systematic conformational search should be performed to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Each identified conformer should be fully optimized without any symmetry constraints to find the nearest local energy minimum.

-

Frequency Analysis: Vibrational frequency calculations should be performed for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Rotational Barrier Calculations: The potential energy surface for the rotation of the isocyanate and isopropyl groups can be scanned by performing a series of constrained geometry optimizations at fixed dihedral angles.

Predicted Structural Data

The following tables summarize the expected quantitative data from theoretical calculations on the lowest energy conformer of this compound. These values are illustrative and would be populated with the results of the computational protocol described above.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| N=C (isocyanate) | 1.21 |

| C=O (isocyanate) | 1.18 |

| C_phenyl - N | 1.40 |

| C_phenyl - C_isopropyl | 1.52 |

| C_isopropyl - H | 1.10 |

| C-C (phenyl ring, avg.) | 1.40 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C_phenyl - N = C | 125.0 |

| N = C = O | 178.0 |

| C_phenyl - C_phenyl - N | 119.5 |

| C_phenyl - C_phenyl - C_isopropyl | 122.0 |

| H - C_isopropyl - C_phenyl | 109.5 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C2 - C1 - N - C_iso | 90.0 |

| C6 - C1 - C_isopropyl - H | 60.0 |

| C2 - C1 - C_isopropyl - H | -60.0 |

Table 4: Predicted Rotational Energy Barriers

| Rotation | Predicted Barrier (kcal/mol) |

| Phenyl-NCO | 5 - 8 |

| Phenyl-CH(CH₃)₂ | 3 - 5 |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

Caption: Workflow for theoretical calculations on this compound.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the detailed structural characterization of this compound. By employing these methods, researchers can gain valuable insights into the conformational preferences, geometric parameters, and energetic properties of this molecule, which are essential for understanding its reactivity and for the rational design of new chemical entities in drug development and other fields. The presented workflow and data structuring offer a standardized approach to ensure the clarity and comparability of results.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bulky Ureas using 2,6-Diisopropylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction